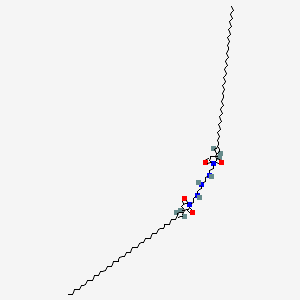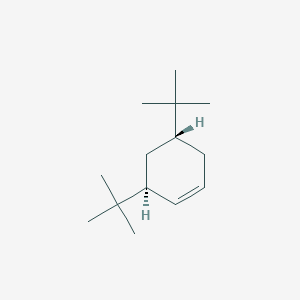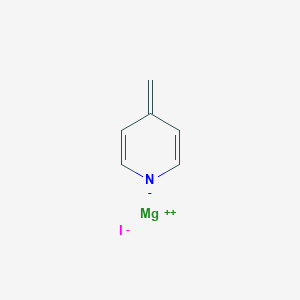
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide is a sulfur-containing organic compound It is characterized by the presence of a thiolan-1-ium ring, which is a five-membered ring containing sulfur The compound also features ethenyl and prop-2-en-1-yl groups attached to the thiolan-1-ium ring
Métodos De Preparación
The synthesis of 2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of a thiol with an alkene in the presence of a brominating agent. The reaction conditions typically include a solvent such as acetone and a catalyst to facilitate the formation of the thiolan-1-ium ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different thiolan-1-ium derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.
Mecanismo De Acción
The mechanism by which 2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide can be compared with other sulfur-containing compounds such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of ethenyl and prop-2-en-1-yl groups in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.
Propiedades
Número CAS |
63827-35-0 |
|---|---|
Fórmula molecular |
C9H15BrS |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
2-ethenyl-1-prop-2-enylthiolan-1-ium;bromide |
InChI |
InChI=1S/C9H15S.BrH/c1-3-7-10-8-5-6-9(10)4-2;/h3-4,9H,1-2,5-8H2;1H/q+1;/p-1 |
Clave InChI |
NUQFEPXKOJLBCY-UHFFFAOYSA-M |
SMILES canónico |
C=CC[S+]1CCCC1C=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


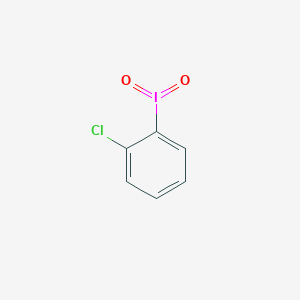
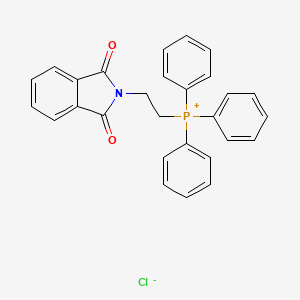

![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

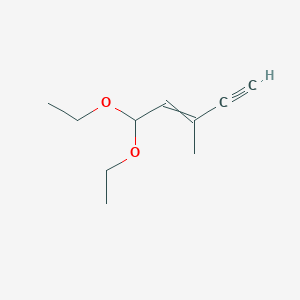
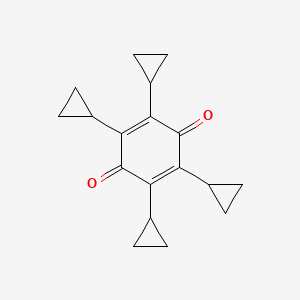
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
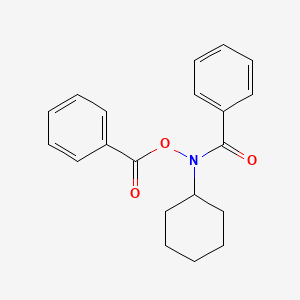
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
